7-Methyltryptamine

描述

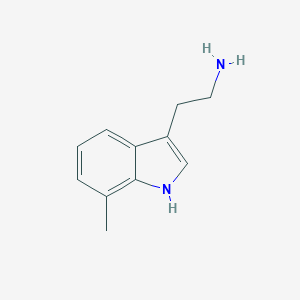

7-Methyltryptamine (7-MT), also known as 7-methyl-1H-indole-3-ethylamine (CAS: 14490-05-2), is a substituted tryptamine derivative with the molecular formula C₁₁H₁₄N₂ and a molecular weight of 174.24 g/mol . Structurally, it features a methyl group at the 7-position of the indole ring (Figure 1). This modification distinguishes it from endogenous neurotransmitters like serotonin (5-HT) and other tryptamine analogs.

准备方法

Synthetic Routes and Reaction Conditions: 7-Methyltryptamine can be synthesized through various methods. One common approach involves the reaction of propanammonium chloride with dimethylamine. The process typically involves the following steps :

Preparation of Reactants: Propanammonium chloride and dimethylamine are prepared.

Reaction: In an appropriate solvent, propanammonium chloride and dimethylamine are slowly added to the reaction vessel. The temperature and stirring speed are controlled during the reaction.

Product Isolation: After the reaction is completed, the product is isolated using suitable methods.

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes. One such method includes the use of tetrahydrofuran, trichlorophosphate, ammonium acetate, and lithium aluminium tetrahydride under controlled conditions .

化学反应分析

Types of Reactions: 7-Methyltryptamine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions often involve reagents like lithium aluminium hydride.

Substitution: Halogenation and alkylation are common substitution reactions for this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminium hydride in tetrahydrofuran.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Yields compounds like 7-methylindole-3-carboxylic acid.

Reduction: Produces this compound derivatives with reduced functional groups.

Substitution: Results in halogenated or alkylated this compound derivatives.

科学研究应用

Neuroscience Research

7-Methyltryptamine is extensively studied for its modulation of serotonin receptors, which can provide insights into various mood disorders such as depression and anxiety. The compound's ability to act as an agonist at the 5-HT2 receptor suggests potential applications in understanding the neurobiological mechanisms underlying these conditions .

Pharmaceutical Development

The compound serves as a precursor in the synthesis of various pharmaceutical agents aimed at treating mental health conditions. Its structural similarity to other psychoactive compounds allows researchers to explore its potential in developing new antidepressants and anxiolytics. Studies have indicated that derivatives of this compound may exhibit analgesic properties comparable to morphine, but with a lower risk profile .

Behavioral Studies

In behavioral pharmacology, this compound is utilized to investigate the effects of serotonin analogs on animal behavior. Research has shown that this compound can induce behavioral responses similar to those elicited by classic psychedelics, making it a valuable tool for studying the effects of serotonin modulation on behavior .

Natural Product Chemistry

Researchers explore this compound in studies involving natural compounds, contributing to the understanding of plant-derived substances that affect human health. Its interactions with serotonin pathways make it relevant in studies examining how various natural products can influence mood and cognition .

Drug Interaction Studies

The compound is useful in assessing how different drugs interact with serotonin pathways, aiding in developing safer medication regimens. By understanding these interactions, researchers can better predict potential side effects and efficacy profiles of new drugs targeting similar pathways .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Neuroscience Research | Modulation of serotonin receptors; insights into mood disorders |

| Pharmaceutical Development | Precursor for antidepressants and psychoactive drugs |

| Behavioral Studies | Induction of psychedelic-like behavioral responses; study of serotonin analogs |

| Natural Product Chemistry | Exploration of plant-derived substances affecting health |

| Drug Interaction Studies | Assessment of drug interactions with serotonin pathways |

Case Studies

- Psychoactive Effects : Animal studies have demonstrated that both this compound and its derivatives produce behavioral effects akin to those seen with other psychedelics like DMT, suggesting a similar mechanism of action through serotonin receptor activation .

- Analgesic Properties : Research has indicated that this compound may induce analgesia comparable to morphine but with reduced risks associated with opioid use. This finding opens avenues for developing new pain management therapies .

- Serotonin Receptor Modulation : A study highlighted the role of this compound in modulating serotonin receptors, which could lead to advancements in treating psychiatric disorders by providing a better understanding of receptor interactions .

作用机制

7-Methyltryptamine exerts its effects primarily by acting as an agonist at the 5-HT2A receptor, a subtype of serotonin receptor. This interaction leads to altered sensory perception, mood, and thought processes. The compound may also interact with other serotonin receptors and monoamine transporters, contributing to its psychoactive effects .

相似化合物的比较

Table 1: Basic Properties of 7-Methyltryptamine

| Property | Value |

|---|---|

| CAS Number | 14490-05-2 |

| Molecular Formula | C₁₁H₁₄N₂ |

| Molecular Weight | 174.24 g/mol |

| Key Structural Feature | 7-Methyl substitution on indole |

Comparison with Structurally Similar Compounds

Receptor Activity and Potency

NMDA Receptor Inhibition

7-MT acts as a voltage-dependent inhibitor of NMDA receptors, but its potency is lower compared to other indolealkylamines. Evidence from voltage-clamp experiments in Xenopus oocytes reveals the following inhibitory hierarchy against glutamate-evoked currents: 5-MeOT > 5-methyltryptamine > tryptamine > this compound > 5-HT > melatonin .

Table 2: Inhibitory Potency of Indolealkylamines at NMDA Receptors

| Compound | Relative Potency (Rank) | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 5-Methoxytryptamine | 1 | ~0.5* | |

| 5-Methyltryptamine | 2 | 12 | |

| Tryptamine | 3 | ~150* | |

| This compound | 4 | 650 | |

| Serotonin (5-HT) | 5 | ~1,700* |

*Estimated from concentration-response relationships.

The reduced potency of 7-MT compared to 5-substituted analogs (e.g., 5-methyltryptamine) highlights the importance of the 5-position for NMDA receptor binding. Molecular dynamics studies suggest that bulkier substituents at the 7-position may sterically hinder interactions with the receptor’s channel pore .

5-HT₂A Receptor Activation

In contrast to its modest NMDA activity, 7-MT exhibits negligible agonist activity at the 5-HT₂A receptor. Methyl substitution at the 5-position (e.g., 5-methyltryptamine) enhances both potency (EC₅₀ = 0.5 nM) and efficacy (119% of maximal response) compared to 7-MT (EC₅₀ = ~2443 nM) .

Pharmacological and Toxicological Profiles

Mechanistic Differences

- For example, at −120 mV, 7-MT’s IC₅₀ is 43–46 μM, increasing to 144–167 μM at −70 mV .

Neuroprotective Potential

While 7-MT is less potent than 5-substituted analogs, its NMDA receptor antagonism may still confer neuroprotective benefits against excitotoxicity.

生物活性

7-Methyltryptamine (7-MT) is a naturally occurring alkaloid, a derivative of tryptamine, which has garnered attention for its potential biological activities. This compound is structurally characterized by a methyl group at the 7th position of the indole ring system, which influences its interaction with various biological targets, particularly in the central nervous system and cancer cells.

7-MT exhibits several biological activities that can be attributed to its structural properties. Primarily, it acts as a serotonin receptor agonist , particularly at the 5-HT2A receptor, which plays a crucial role in mood regulation and cognitive functions. Studies have shown that 7-MT can modulate neurotransmitter release, thereby influencing various physiological processes such as anxiety and depression.

Key Mechanisms:

- Serotonergic Activity: Agonistic effects on serotonin receptors, particularly 5-HT2A.

- Neuroprotective Effects: Potential to protect against neurodegeneration.

- Antitumor Properties: Demonstrated selective cytotoxicity against certain cancer cell lines.

Antitumor Activity

Recent research has highlighted the antitumor potential of 7-MT and its derivatives. For instance, compounds derived from tryptamine structures have shown selective activity against hematological cancers while exhibiting limited toxicity towards normal cells.

Table 1: Antitumor Activity of Tryptamine Derivatives

| Compound | Cancer Type | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | Jurkat (T-cell leukemia) | 0.57 | High |

| This compound | HT29 (colon cancer) | 0.006 | Moderate |

| Tryptamine Derivative X | MV-4-11 (AML) | 0.469 | High |

| Tryptamine Derivative Y | U2OS (osteosarcoma) | 235 | Low |

Data adapted from recent studies on tryptamine derivatives and their biological activities .

Case Studies

-

Neuroprotective Effects in Animal Models:

A study investigated the effects of 7-MT in rodent models of neurodegeneration. The administration of 7-MT resulted in significant improvements in cognitive function and reduced markers of oxidative stress in the brain. -

Anticancer Activity Against Leukemia:

A series of experiments demonstrated that 7-MT exhibited potent activity against leukemia cell lines, particularly Jurkat cells, with an IC50 value indicating strong cytotoxic effects at low concentrations. This suggests a promising avenue for developing new treatments for hematological malignancies . -

Serotonin Receptor Modulation:

Research into the receptor activity of 7-MT revealed that it enhances serotonergic signaling pathways, which could be beneficial in treating mood disorders. The compound was shown to increase the expression of serotonin receptors in cultured neuronal cells .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 7-Methyltryptamine to ensure structural accuracy?

- Answer : Synthesis should follow validated protocols for tryptamine derivatives, with emphasis on regioselective methylation at the 7-position of the indole ring. Characterization requires spectroscopic validation (e.g., -NMR, -NMR, and high-resolution mass spectrometry) to confirm molecular structure and purity. For example, the -NMR spectrum should show characteristic peaks for the methyl group (~2.4 ppm) and the ethylamine side chain. Physicochemical properties (e.g., melting point, solubility) must align with literature values .

Q. How should researchers ensure reproducibility in pharmacological assays involving this compound?

- Answer : Standardize experimental conditions, including:

- Storage : Maintain at −20°C to prevent degradation .

- Solubility : Use dimethyl sulfoxide (DMSO) or acidic buffers (pH-adjusted) to avoid aggregation.

- Controls : Include positive/negative controls (e.g., serotonin receptor agonists/antagonists) and validate batch-to-batch consistency via HPLC purity checks .

Q. What are the best practices for documenting this compound usage in experimental protocols?

- Answer : Include CAS number (14490-05-2), Hill formula (), vendor details, purity (≥98%), and lot-specific spectral data. Adhere to IUPAC naming conventions and report storage conditions explicitly in the "Materials and Methods" section .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities of this compound across studies?

- Answer : Conduct a systematic review of assay conditions:

- Receptor subtypes : Different serotonin (5-HT) receptor isoforms (e.g., 5-HT vs. 5-HT) may exhibit varying binding kinetics.

- Experimental variables : Compare radioligand concentrations, buffer pH, and tissue sources (e.g., transfected cells vs. native tissue). Use meta-analysis tools to quantify variability .

Q. What methodological strategies are critical for designing in vitro/in vivo studies to explore this compound’s metabolic stability?

- Answer :

- In vitro : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated metabolism. Quantify metabolites via LC-MS/MS and compare half-life () across species (e.g., human vs. rodent).

- In vivo : Apply pharmacokinetic modeling (e.g., non-compartmental analysis) with plasma sampling at optimized timepoints. Validate bioavailability against intravenous administration .

Q. How should researchers address discrepancies in neurobehavioral data for this compound in rodent models?

- Answer : Control for variables such as:

- Dose-response curves : Test multiple doses (e.g., 1–50 mg/kg) to identify biphasic effects.

- Strain differences : Compare Sprague-Dawley vs. Wistar rats for genetic variability in serotonin transporter expression.

- Behavioral paradigms : Use standardized tests (e.g., elevated plus maze for anxiety, forced swim test for depression-like behavior) with blinded scoring .

Q. What analytical techniques are optimal for detecting this compound in complex biological matrices?

- Answer : Combine solid-phase extraction (SPE) with ultra-high-performance liquid chromatography (UHPLC) coupled to tandem mass spectrometry (MS/MS). Optimize ionization parameters (e.g., ESI+ mode) and use deuterated internal standards (e.g., this compound-d) to correct for matrix effects .

Q. Methodological Guidelines for Data Presentation

- Spectral Data : Include annotated NMR/MS spectra in supplementary materials, highlighting key functional groups .

- Pharmacokinetic Parameters : Report AUC, , , and in tabular format with error margins (SEM/SD) .

- Statistical Analysis : Use ANOVA with post-hoc corrections for multi-group comparisons; provide raw data in accessible repositories .

属性

IUPAC Name |

2-(7-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10/h2-4,7,13H,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGBZKQTWMKXHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162841 | |

| Record name | 7-Methyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14490-05-2 | |

| Record name | 7-Methyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14490-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014490052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14490-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-1H-indole-3-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。